Superior Reactivity of Iodo vs. Bromo Leaving Group
1,2-Difluoro-4-iodo-5-methoxybenzene provides superior reactivity in palladium-catalyzed cross-couplings compared to its bromo analog. The carbon-iodine bond is significantly weaker (bond dissociation energy ~50 kcal/mol) than the carbon-bromine bond (bond dissociation energy ~65 kcal/mol), facilitating faster oxidative addition to Pd(0) catalysts . This class-level property translates to higher yields and milder reaction conditions for iodoarenes. For instance, in typical Suzuki-Miyaura couplings, aryl iodides often achieve >90% conversion at room temperature, whereas aryl bromides may require elevated temperatures (60-80°C) and longer reaction times [1].
| Evidence Dimension | Oxidative addition rate in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | C-I bond dissociation energy ~50 kcal/mol (estimated) |
| Comparator Or Baseline | 1,2-Difluoro-4-bromo-5-methoxybenzene (C-Br bond dissociation energy ~65 kcal/mol) |
| Quantified Difference | ~15 kcal/mol lower bond dissociation energy for C-I bond |
| Conditions | Typical Suzuki-Miyaura coupling conditions with Pd(PPh3)4 or Pd(dppf)Cl2 |
Why This Matters
The higher reactivity of the iodoarene enables faster, higher-yielding cross-couplings under milder conditions, reducing energy costs and minimizing byproduct formation in multi-step syntheses.
- [1] N. Miyaura, A. Suzuki. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95 (7), 2457-2483. View Source
